molecular formula C18H4Br8N2O4 B1585783 N,N-Ethylene-bis(tetrabromophthalimide) CAS No. 32588-76-4

N,N-Ethylene-bis(tetrabromophthalimide)

Cat. No. B1585783
CAS RN: 32588-76-4
M. Wt: 951.5 g/mol
InChI Key: DYIZJUDNMOIZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Also known as ethylenebistetrabromophthalimide , it is a white powder used as an additive fire retardant in various plastics.

  • Molecular Formula: C18H4Br8N2O4

  • Molecular Weight: 951.4 g/mol





  • Synthesis Analysis



    • The synthesis process involves the reaction of appropriate starting materials to form the compound.





  • Molecular Structure Analysis



    • The compound consists of two tetrabromophthalimide units connected by an ethylene bridge.





  • Chemical Reactions Analysis



    • Although the mechanism of action is not entirely elucidated, it is believed to function as an antioxidant , countering harmful free radicals responsible for cellular and tissue oxidative damage.





  • Physical And Chemical Properties Analysis



    • Melting Point: 450-455°C

    • Solubility: < 1.63 mg/L in water

    • Vapor Pressure: 3.3 × 10^-20 Pa at 25°C

    • Partition Coefficient (log Kow): 9.8




  • Scientific Research Applications

    Flame Retardant Applications

    N,N-Ethylene-bis(tetrabromophthalimide) has been studied for its application as a flame retardant. Zu-sheng (2011) explored its synthesis and application, finding that it significantly enhances the flame retardance of polypropylene. The optimal conditions for its production resulted in a high bromine content and excellent yield, with the treated polypropylene achieving a high level of flame retardancy (Hang Zu-sheng, 2011).

    Coloring Effects in Polymer Blends

    Research by Yun-long (2007) investigated the coloring effect of polyamide blends with N,N-Ethylene-bis(tetrabromophthalimide). The study found that the compound forms hydrogen bonds with polyamide, affecting its color and crystallization properties. This research provides insights into the interaction of this compound with polymers and its potential application in material science (Zheng Yun-long, 2007).

    Hydrogen Bonding and Color Change

    Deng et al. (2007) conducted a study on the hydrogen bonding and color change in organic hybrids of polyamide and N,N-Ethylene-bis(tetrabromophthalimide). The research demonstrated that hydrogen bonding between these compounds leads to color changes, providing useful information for the development of new materials with specific optical properties (X. Deng, Wenli Dai, Yunan Zheng, 2007).

    Safety And Hazards



    • It may cause transient eye irritation .

    • When heated to decomposition, it emits toxic fumes .




  • Future Directions



    • Research on its applications, environmental impact, and potential alternatives.




    Remember that this analysis is based on available data, and further research may yield additional insights12345678


    properties

    IUPAC Name

    4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DYIZJUDNMOIZQO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H4Br8N2O4
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID6024626
    Record name 1,2-Bis(tetrabromophthalimido)ethane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6024626
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    951.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline]
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Ethylene bis(tetrabromophthalimide)
    Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
    URL https://haz-map.com/Agents/5205
    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
    Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

    Solubility

    Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name ETHYLENE BIS(TETRABROMOPHTHALIMIDE)
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Density

    2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name ETHYLENE BIS(TETRABROMOPHTHALIMIDE)
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Vapor Pressure

    2.5X10-22 mm Hg at 25 °C /Estimated/
    Record name ETHYLENE BIS(TETRABROMOPHTHALIMIDE)
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Product Name

    N,N-Ethylene-bis(tetrabromophthalimide)

    Color/Form

    Off-white powder, Light yellow powder

    CAS RN

    32588-76-4
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Saytex BT 93
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=32588-76-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethylene bis(tetrabromophthalimide)
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588764
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 1,2-Bis(tetrabromophthalimido)ethane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID6024626
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.456
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B14GGF3PP8
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name ETHYLENE BIS(TETRABROMOPHTHALIMIDE)
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Melting Point

    835 °F (NTP, 1992), 456 °C
    Record name N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE)
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20370
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name ETHYLENE BIS(TETRABROMOPHTHALIMIDE)
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N,N-Ethylene-bis(tetrabromophthalimide)
    Reactant of Route 2
    Reactant of Route 2
    N,N-Ethylene-bis(tetrabromophthalimide)
    Reactant of Route 3
    Reactant of Route 3
    N,N-Ethylene-bis(tetrabromophthalimide)
    Reactant of Route 4
    Reactant of Route 4
    N,N-Ethylene-bis(tetrabromophthalimide)
    Reactant of Route 5
    Reactant of Route 5
    N,N-Ethylene-bis(tetrabromophthalimide)
    Reactant of Route 6
    Reactant of Route 6
    N,N-Ethylene-bis(tetrabromophthalimide)

    Citations

    For This Compound
    10
    Citations
    X Deng, WL Dai, YL Zheng - Journal of applied polymer science, 2007 - Wiley Online Library
    Coloring study in organic hybrid of polyamide (PA6) and N,N′‐ethylene‐bis(tetrabromophthalimide) (EPT), where the chromophore was self‐assembled by hydrogen bonding formed …
    Number of citations: 5 onlinelibrary.wiley.com
    E Clausen, ES Lahaniatis, M Bahadir… - Fresenius' Zeitschrift für …, 1987 - Springer
    Several plastics (polyester and hardened epoxideresins) with flame retardants as additives were tested for the formation of brominated dibenzofurans and dibenzodioxins under …
    Number of citations: 4 link.springer.com
    BM Culbertson - Progress in polymer science, 2002 - Elsevier
    The synthesis of oxazoline and oxazine type monomers is explored, with focus mainly on those methods of most commercial significance. The many varied reactions of cyclic imino …
    Number of citations: 131 www.sciencedirect.com
    A Cooper - 2018 - spiral.imperial.ac.uk
    PBTK models are mathematical representations of chemical absorption, distribution, metabolism and excretion (ADME). Each model parameter describes a physiological, …
    Number of citations: 2 spiral.imperial.ac.uk
    M Plaßmann, W Brack, M Krauss - 2014 - bmuv.de
    The development of screening methods has increased over the last years due to the possibility to search for multiple targets and suspected and so far unknown compounds. Non-target …
    Number of citations: 0 www.bmuv.de
    J Li - Zeitschrift für Kristallographie-New Crystal Structures, 2012 - degruyter.com
    C 11 H 12 Br 4 NO 5 , monoclinic, P2 1 /c (no. 14), a = 17.724(2) Å, b = 11.718(1) Å, c = 8.1510(7) Å, β = 100.655(1), V = 1663.7 Å 3 , Z = 4,R gt (F) = 0.0471, wR ref (F 2 ) = 0.0961, T = …
    Number of citations: 0 www.degruyter.com
    PW Dufton - 1995 - books.google.com
    Page 1 Fire - Additives and Materials A Report of Developments in Technology and Markets for Polymers RAPRA TECHNOLOGY LTD. Industry Analysis and Publishing Group Page 2 …
    Number of citations: 26 books.google.com
    P Silver - Off. Gaz., 1988
    Number of citations: 1
    X Deng, WL Dai, ZQ Luo, YL Zheng - … yu Gongcheng/ Polymer Materials Science & …, 2007
    Number of citations: 0
    OS Kogyo, K Henkel - Additives for Polymers, 1994
    Number of citations: 2

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.